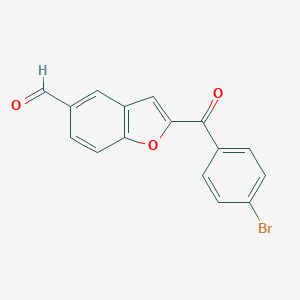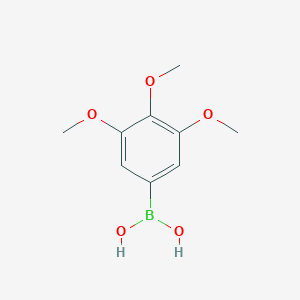
3,4,5-Trimethoxyphenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 3,4,5-trimethoxyphenylboronic acid has been explored in different contexts. For instance, triorganotin esters of 3-, 4-amino and 3,5-diaminobenzoic acids have been synthesized to investigate their molecular structures based on crystal structure determinations and spectroscopic evidence (Tzimopoulos et al., 2009). Additionally, the transformation of 3,4,5-trimethoxyphenyl bromide into 3,4,5-trimethoxyphenyl acetic acid demonstrates the utility of such compounds in synthetic chemistry (Hoye & Kaese, 1982).
Molecular Structure Analysis
Structural elucidation is critical in understanding the chemical behavior of 3,4,5-trimethoxyphenylboronic acid derivatives. Studies like those by Tzimopoulos et al. (2009) reveal the complexity and variability in the molecular structures of these compounds, which can influence their reactivity and interactions with other molecules.
Chemical Reactions and Properties
The chemical behavior of 3,4,5-trimethoxyphenylboronic acid derivatives is diverse. For example, the mercuriation of 3,4,5-trimethoxybenzoic acid has shown different product characterizations, reflecting the varied chemical environments and reactivities these compounds can exhibit (Vicente et al., 1992).
Scientific Research Applications
Antinarcotic Agents : 3,4,5-Trimethoxyphenyl acrylamides, derived from 3,4,5-Trimethoxyphenylboronic acid, have been investigated as novel antinarcotic agents. They showed strong inhibitory effects on morphine withdrawal syndrome in mice by binding to serotonergic 5-HT1A receptors (Jung et al., 2009).
Natural Product Synthesis : The compound is a substructure in many natural products. It has been used in carbon-carbon bond-forming reactions via the generation of 3,4,5-trimethoxyphenyllithium, demonstrating its utility in the synthesis of complex organic molecules (Hoye & Kaese, 1982).
Metabolism Studies : Metabolic studies of 3,4,5-trimethoxycinnamic acid in rats have revealed a variety of metabolic reactions, including O-demethylation, hydrogenation, and O-methylation, crucial for understanding drug metabolism and disposition (Meyer & Scheline, 1972).
Cholinesterase Inhibitory Activity : A series of 3,4,5-trimethoxycinnamates were prepared to study their ability to inhibit acetylcholinesterase and butyrylcholinesterase, with potential implications in treating Alzheimer's disease (Kos et al., 2021).
Material Science and Corrosion Inhibition : Studies on spirocyclopropane derivatives, including 3,4,5-trimethoxyphenyl compounds, have shown their effectiveness as corrosion inhibitors for mild steel in acidic solutions, highlighting their potential in material science and industrial applications (Chafiq et al., 2020).
Cancer Research : Compounds derived from 3,4,5-Trimethoxyphenylboronic acid have been evaluated for their anticancer properties, with some showing significant antiproliferative activities against various cancer cell lines, indicating their potential in oncology research (Jin et al., 2006).
Polymerization Catalysts : Boric acid derivatives, including phenylboronic acids like 3,4,5-Trimethoxyphenylboronic acid, have been studied as catalysts for the ring-opening polymerization of cyclic esters, showcasing their application in polymer chemistry (Ren et al., 2015).
Safety and Hazards
properties
IUPAC Name |
(3,4,5-trimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULQUTYJXDLRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OC)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370279 | |
| Record name | 3,4,5-Trimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxyphenylboronic acid | |
CAS RN |
182163-96-8 | |
| Record name | 3,4,5-Trimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-Trimethoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3,4,5-trimethoxyphenylboronic acid useful in organic synthesis, and what challenges are associated with its use?
A: 3,4,5-Trimethoxyphenylboronic acid is a valuable reagent in organic synthesis, particularly for forming carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction [, ]. This reaction is a powerful tool for creating complex molecules, often used in pharmaceutical and materials science.
Q2: Are there alternative synthetic approaches that avoid using 3,4,5-trimethoxyphenylboronic acid while achieving similar results?
A: Yes, one study successfully developed an alternative synthesis route for (R,S)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, a key intermediate for the drug Lorcaserin []. Instead of relying on the Suzuki-Miyaura coupling with 3,4,5-trimethoxyphenylboronic acid, they employed a multi-step synthesis involving dehydration, reduction, and ring-closing reactions. This method proved advantageous by reducing costs, minimizing environmental impact by avoiding thionyl chloride, simplifying the overall process, and improving the overall yield compared to previous methods utilizing 3,4,5-trimethoxyphenylboronic acid.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



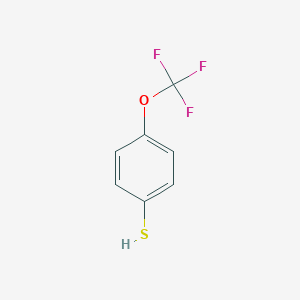
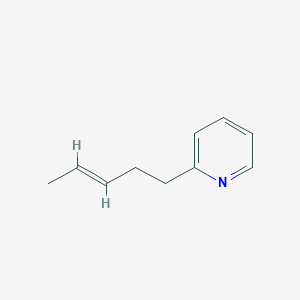
![3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid](/img/structure/B63204.png)
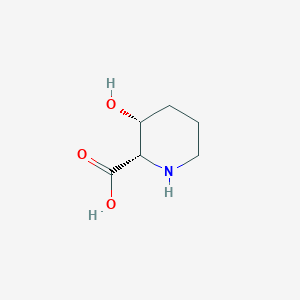

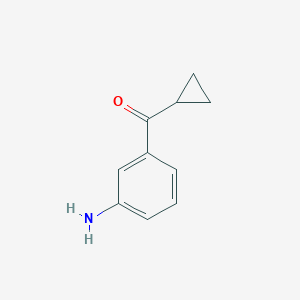
![2-[Benzoyl(butyl)amino]propanoic acid](/img/structure/B63214.png)
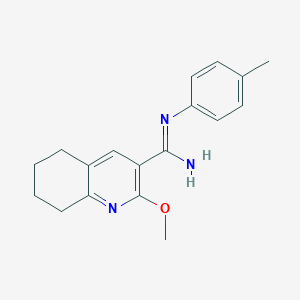

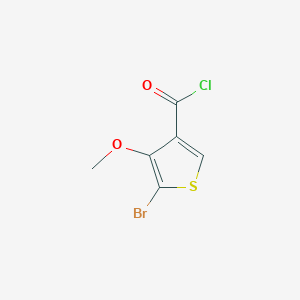

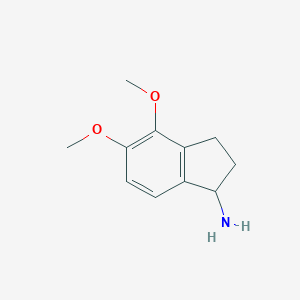
![Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI)](/img/structure/B63232.png)
